4-Bromo-6-fluorobenzene-1,3-diamine
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Overview
Description
4-Bromo-6-fluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of benzene, substituted with bromine, fluorine, and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluorobenzene-1,3-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Halogenation: The nitrobenzene undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Reduction: The nitro group is reduced to an amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluorobenzene-1,3-diamine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating amino groups, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid, sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium azide, sodium hydroxide, and other nucleophiles are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce a variety of substituted benzene compounds.
Scientific Research Applications
4-Bromo-6-fluorobenzene-1,3-diamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Environmental Chemistry: Studies on the photodissociation and degradation pathways of this compound contribute to understanding its environmental impact.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluorobenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoroaniline
- 4-Bromo-3-fluoroaniline
- 4-Bromo-5-fluoroaniline
Uniqueness
4-Bromo-6-fluorobenzene-1,3-diamine is unique due to the specific positions of the bromine, fluorine, and amino groups on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
4-bromo-6-fluorobenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZWRJIHIDYIGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570132 |
Source
|
Record name | 4-Bromo-6-fluorobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166818-71-9 |
Source
|
Record name | 4-Bromo-6-fluorobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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